1-benzoyl-4-[(1H-pyrazol-1-yl)methyl]piperidine
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Overview
Description
1-Benzoyl-4-[(1H-pyrazol-1-yl)methyl]piperidine is a heterocyclic compound that features a piperidine ring substituted with a benzoyl group and a pyrazolylmethyl group
Mechanism of Action
Target of Action
Compounds containing a pyrazole core have been known to interact with a wide range of biological targets .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in various ways, often leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives have been shown to impact a wide range of biological activities .
Result of Action
Pyrazole derivatives have been associated with a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzoyl-4-[(1H-pyrazol-1-yl)methyl]piperidine can be synthesized through a multi-step process involving the following key steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Alkylation of Piperidine: The piperidine ring is alkylated using a suitable alkylating agent such as benzyl chloride.
Coupling Reaction: The pyrazole and piperidine intermediates are coupled using a palladium-catalyzed cross-coupling reaction to form the final product.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Benzoyl-4-[(1H-pyrazol-1-yl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
1-Benzoyl-4-[(1H-pyrazol-1-yl)methyl]piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor antagonists.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological targets.
Industrial Applications: The compound is used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
1-Benzoyl-4-[(1H-pyrazol-1-yl)methyl]piperidine can be compared with similar compounds such as:
1-Benzoyl-4-[(1H-imidazol-1-yl)methyl]piperidine: Similar structure but with an imidazole ring instead of a pyrazole ring.
1-Benzoyl-4-[(1H-triazol-1-yl)methyl]piperidine: Contains a triazole ring, offering different chemical properties and reactivity.
1-Benzoyl-4-[(1H-tetrazol-1-yl)methyl]piperidine: Features a tetrazole ring, which can influence its biological activity and stability.
Uniqueness: this compound is unique due to its specific combination of a benzoyl group, a pyrazole ring, and a piperidine ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
phenyl-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c20-16(15-5-2-1-3-6-15)18-11-7-14(8-12-18)13-19-10-4-9-17-19/h1-6,9-10,14H,7-8,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRVELRYQRGYLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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